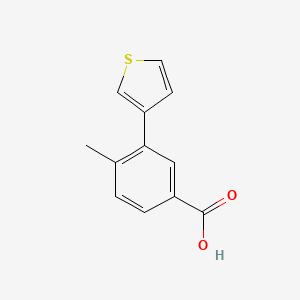

4-メチル-3-(チオフェン-3-イル)安息香酸

説明

Synthesis Analysis

Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Protodeboronation of pinacol boronic esters has also been reported .Chemical Reactions Analysis

Thiophene derivatives exhibit a variety of chemical reactions. For example, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .科学的研究の応用

- 4-メチル-3-(チオフェン-3-イル)安息香酸を含むチオフェン誘導体は、創薬において重要な役割を果たします。それらは、リード化合物の探索を支援するコンビナトリアルライブラリーの構築ブロックとして役立ちます。 これらの化合物は、抗炎症、抗精神病、抗不整脈、抗不安、抗がん効果など、多様な治療特性を示します .

- チオフェン系化合物は、その独特の電子特性により、材料科学で応用されています。それらは、有機発光ダイオード(OLED)や有機太陽電池(太陽電池)などの有機エレクトロニクスに使用されます。 チオフェンの共役構造は、効率的な電荷輸送と発光を可能にします .

医薬品化学

材料科学

要約すると、4-メチル-3-(チオフェン-3-イル)安息香酸は、医薬品化学と材料科学の両方で用途が広く、さまざまな分野にわたる応用があります。 そのユニークな特性により、継続的な研究開発の興味深い対象となっています . 詳細が必要な場合や追加の質問がある場合は、お気軽にお問い合わせください! 😊

作用機序

Target of Action

Similar compounds have been studied for their antimicrobial activity, suggesting potential targets within bacterial cells .

Mode of Action

It’s worth noting that similar compounds have been shown to interact with key functional proteins in bacterial cell division .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Methyl-3-(thiophen-3-yl)benzoic acid is currently unavailable . These properties are crucial in determining the bioavailability of the compound.

Result of Action

Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also exhibit such effects .

生化学分析

Biochemical Properties

4-Methyl-3-(thiophen-3-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including 4-Methyl-3-(thiophen-3-yl)benzoic acid, have been shown to exhibit interactions with enzymes involved in oxidative stress responses and metabolic pathways . These interactions often involve binding to the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of 4-Methyl-3-(thiophen-3-yl)benzoic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to affect the expression of genes involved in inflammatory responses and apoptosis . By altering the activity of key signaling molecules, 4-Methyl-3-(thiophen-3-yl)benzoic acid can impact cell proliferation, differentiation, and survival.

Molecular Mechanism

At the molecular level, 4-Methyl-3-(thiophen-3-yl)benzoic acid exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it may interact with transcription factors, influencing gene expression patterns . These molecular interactions are crucial for understanding the compound’s role in various biological processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-3-(thiophen-3-yl)benzoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo metabolic degradation, leading to the formation of metabolites with different biological activities . Long-term exposure to 4-Methyl-3-(thiophen-3-yl)benzoic acid may result in cumulative effects on cellular processes, highlighting the importance of monitoring its stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of 4-Methyl-3-(thiophen-3-yl)benzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects of 4-Methyl-3-(thiophen-3-yl)benzoic acid is crucial for its potential therapeutic applications and safety assessment.

Metabolic Pathways

4-Methyl-3-(thiophen-3-yl)benzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted through urine or bile. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 4-Methyl-3-(thiophen-3-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

4-Methyl-3-(thiophen-3-yl)benzoic acid exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

特性

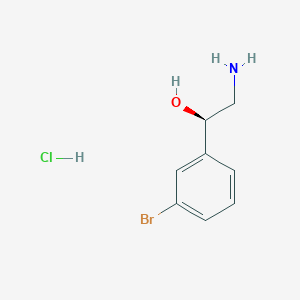

IUPAC Name |

4-methyl-3-thiophen-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-8-2-3-9(12(13)14)6-11(8)10-4-5-15-7-10/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHFIHAQLGCGRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride](/img/structure/B1406990.png)

![(E)-3-Dimethylamino-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1406993.png)

![Ethyl 1-[cyano(p-tolyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407001.png)

![(3-Isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1407005.png)

![Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate](/img/structure/B1407008.png)

![Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate](/img/structure/B1407012.png)